

Application Notes and Protocols for ML364 in Cell-Based Assays

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Compound of Interest

Compound Name: ML364

Cat. No.: B15606998

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Introduction

ML364 is a potent and selective small molecule inhibitor of ubiquitin-specific peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle regulation and apoptosis.[1][2][3] By inhibiting USP2, **ML364** promotes the degradation of key proteins such as cyclin D1 and survivin, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][4][5] These characteristics make **ML364** a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed protocols for the preparation of **ML364** stock solutions and their application in cell treatment studies.

Chemical and Physical Properties of ML364

A summary of the key chemical and physical properties of **ML364** is provided in the table below. This information is crucial for accurate stock solution preparation and experimental design.

Property	Value
Molecular Formula	C ₂₄ H ₁₈ F ₃ N ₃ O ₃ S ₂
Molecular Weight	517.54 g/mol
CAS Number	1991986-30-1
Appearance	Crystalline solid, powder
Solubility	DMSO: ≥ 50 mg/mL (≥ 96.61 mM)[6], Ethanol: 15 mg/mL[6], Water: Insoluble[6]
Purity	≥ 95%
IC ₅₀	1.1 μM for USP2[2][3]

Protocol 1: Preparation of ML364 Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of **ML364**, which can be stored for long-term use and diluted to working concentrations for cell culture experiments.

Materials:

- **ML364** powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Determine the Desired Stock Concentration:** A common stock concentration for **ML364** is 10 mM to 50 mM in DMSO. For this protocol, we will prepare a 10 mM stock solution.

- Calculate the Required Mass of **ML364**:
 - Use the following formula: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Molecular Weight (g/mol)} \times \text{Volume (L)} \times 1000$
 - For a 10 mM stock solution in 1 mL of DMSO:
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 517.54 \text{ g/mol} \times 0.001 \text{ L} \times 1000 = 5.1754 \text{ mg}$
- Weighing **ML364**:
 - Carefully weigh out approximately 5.18 mg of **ML364** powder using an analytical balance.
 - Transfer the powder to a sterile microcentrifuge tube.
- Dissolving **ML364**:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **ML364** powder.
 - Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[\[1\]](#)[\[6\]](#)

Note: Always use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[\[6\]](#)

Protocol 2: Cell Treatment with **ML364**

This protocol provides a general guideline for treating cultured cells with **ML364**. The optimal concentration and incubation time will vary depending on the cell line and the specific

experimental endpoint.

Materials:

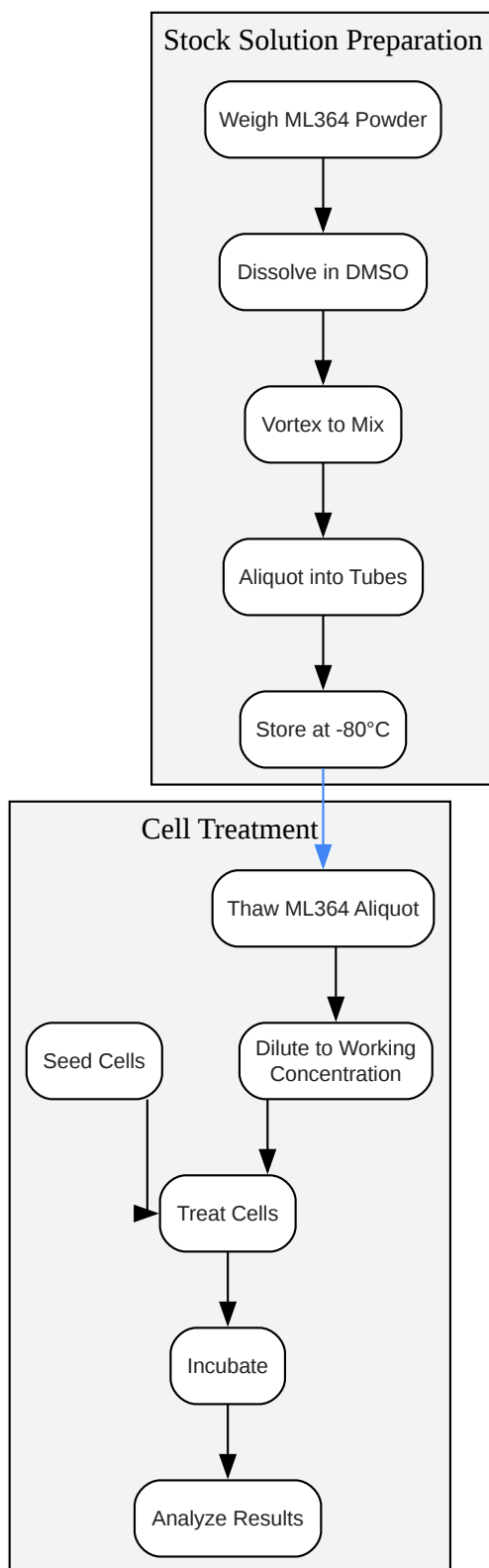
- Cultured cells in appropriate cell culture flasks or plates
- Complete cell culture medium
- **ML364** stock solution (prepared as in Protocol 1)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment.
 - Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
- Preparation of Working Solution:
 - Thaw an aliquot of the **ML364** stock solution at room temperature.
 - Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
 - It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
 - The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.^[7]
- Cell Treatment:
 - Remove the old medium from the cells and wash once with sterile PBS.

- Add the medium containing the desired concentration of **ML364** to the cells.
- Include a vehicle control group treated with the same concentration of DMSO as the highest **ML364** concentration used.
- Incubation:
 - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).^[1] The optimal incubation time should be determined empirically for each cell line and assay.
- Downstream Analysis:
 - Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V staining), or protein expression (e.g., Western blotting for cyclin D1 or survivin).

Experimental Workflow for ML364 Stock Preparation and Cell Treatment

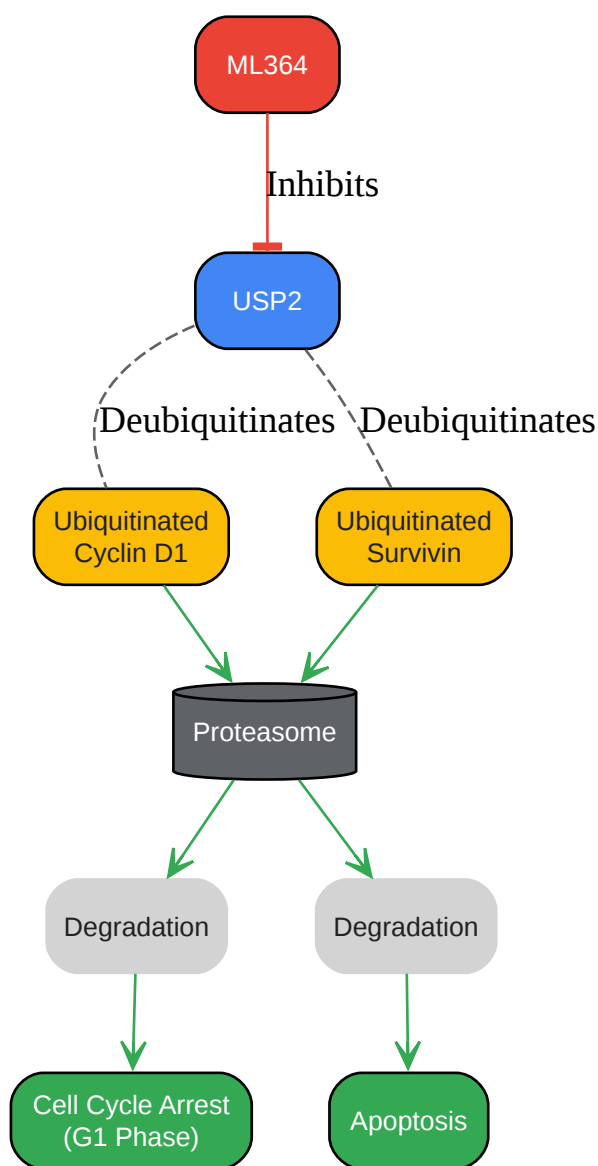


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Caption: Workflow for **ML364** stock preparation and cell treatment.

Mechanism of Action: ML364 Signaling Pathway

ML364 exerts its effects by inhibiting USP2, which leads to the accumulation of ubiquitinated substrates, primarily cyclin D1 and survivin, targeting them for proteasomal degradation. This disrupts the cell cycle and promotes apoptosis.



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